

A Technical Guide to the Discovery and Synthesis of Lorlatinib (PF-06463922)

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Introduction

Lorlatinib, also known as PF-06463922, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements.[1] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for lorlatinib.

The development of lorlatinib was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC.[3] A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target.[1] Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.[1][3] Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib.[1][3] This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.[1]



Quantitative Data

In Vitro Potency of Lorlatinib

Target	Cell Line	IC50 (nM)	Reference
ROS1 Fusion Enzymes	-	0.19-0.53	[4]
SLC34A2-ROS1	HCC78	1.3	[4][5]
CD74-ROS1	BaF3	0.6	[4][5]
ALK-dependent	Neuroblastoma Cell Lines	10-30	[6]
EML4-ALK	Lung Cancer Cell Line	2.8	[6]

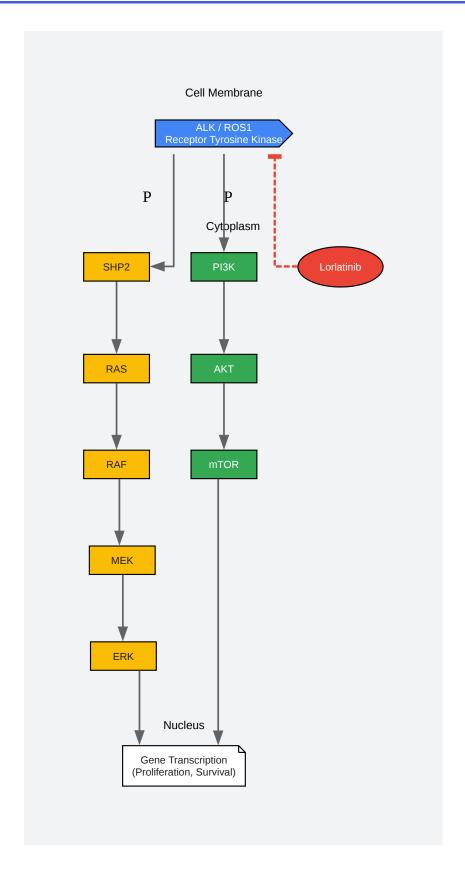
Clinical Efficacy of Lorlatinib in ALK-Positive Metastatic NSCLC

Parameter	Value	95% Confidence Interval	Reference
Overall Response Rate (ORR)	46%	31-63%	[2]
Median Progression- Free Survival (PFS)	11.4 months	3.4 - 16.6 months	[2]

Signaling Pathway

Lorlatinib is an ATP-competitive small-molecule inhibitor of ALK and ROS1 receptor tyrosine kinases.[5][7] The inhibition of these kinases disrupts downstream signaling pathways involved in cell growth and survival.[8] ROS1 fusion kinases have been shown to signal through the tyrosine phosphatase SHP2, activating both the MEK1/2-ERK1/2 and the AKT/mTORC1 signaling pathways.[5] Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and downstream signaling molecules such as SHP2, Erk1/2, and AKT.[4][5]





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Figure 1: Lorlatinib Mechanism of Action



Experimental ProtocolsSynthesis of Lorlatinib

The synthesis of lorlatinib is a multi-step process that has been optimized for large-scale production.[1] The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.[1][9]

- 1. Preparation of the Aminopyrazole Nitrile Fragment:
- Bis-bromination: The synthesis begins with the bis-bromination of a pyrazole ester.[9][10]
- N-methylation: The dibromopyrazole is then reacted with a protected methylamine, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.[1][9][10]
- Nitrile Formation: The ester group is converted to a nitrile through a three-step sequence: ester hydrolysis, conversion to a primary amide, and subsequent dehydration.[9][10]
- 2. Preparation of the Borylated Aryl Fragment:
- Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have proven highly efficient for this transformation on a large scale.[1][10]
- Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage. [1][9][10]
- Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.[1][9][10]
- 3. Suzuki Coupling and Macrolactamization:

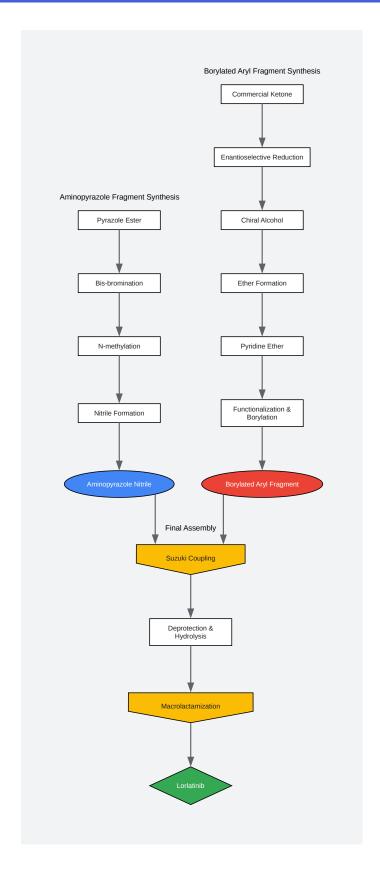






- Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction.[1]
- Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by hydrolysis of the methyl ester.[9][10]
- Macrolactamization: The final macrocyclic ring is formed through an amide bond formation,
 often using a coupling reagent like HATU.[9][10]





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Figure 2: Lorlatinib Synthetic Workflow



Kinase Inhibition Assay

Principle: This assay measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.[1]

General Protocol:

- Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.[1]
- Lorlatinib at various concentrations is added to the reaction mixture.[1]
- The reaction is allowed to proceed at a controlled temperature for a specific time.[1]
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based detection, or mass spectrometry.
- The IC50 value, the concentration of lorlatinib that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay

Principle: This assay determines the effect of lorlatinib on the viability and proliferation of cancer cell lines expressing ALK or ROS1 fusions.

General Protocol:

- Cancer cells (e.g., HCC78, BaF3) are seeded in multi-well plates and allowed to adhere overnight.
- The cells are treated with a range of concentrations of lorlatinib or a vehicle control.
- After a specific incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric method, such as MTT, resazurin, or CellTiter-Glo.
- The absorbance or fluorescence is measured, and the data is used to generate a doseresponse curve to determine the IC50 value for cell proliferation.



Conclusion

Lorlatinib is a potent, third-generation ALK/ROS1 inhibitor with a unique macrocyclic structure designed to overcome resistance to previous TKIs and effectively penetrate the central nervous system. Its discovery and development were guided by a strong understanding of the clinical challenges in treating ALK-positive NSCLC. The complex, multi-step synthesis of lorlatinib has been successfully scaled up for clinical and commercial supply. Preclinical and clinical data have demonstrated its significant anti-tumor activity, leading to its approval for the treatment of ALK-positive metastatic NSCLC. Ongoing research continues to explore its full therapeutic potential.

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